molecular formula C11H9ClF3NO2 B12124395 N-trifluoroacetyl-DL-phenylalanyl chloride

N-trifluoroacetyl-DL-phenylalanyl chloride

Cat. No.: B12124395
M. Wt: 279.64 g/mol
InChI Key: DGZGLNWULKPHST-UHFFFAOYSA-N
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Description

N-trifluoroacetyl-DL-phenylalanyl chloride is a chemical compound with the molecular formula C11H9ClF3NO2. It is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the phenylalanyl chloride. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-trifluoroacetyl-DL-phenylalanyl chloride can be synthesized through the reaction of DL-phenylalanine with trifluoroacetic anhydride and thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-trifluoroacetyl-DL-phenylalanyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-trifluoroacetyl-DL-phenylalanyl chloride involves its reactivity as an acylating agent. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in peptide coupling reactions, where the compound facilitates the formation of peptide bonds by reacting with amino groups of other amino acids or peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-trifluoroacetyl-DL-phenylalanyl chloride is unique due to its specific structure, which combines the properties of trifluoroacetyl and phenylalanyl chloride. This combination makes it particularly useful in peptide synthesis and biochemical studies, where it provides high reactivity and selectivity .

Properties

Molecular Formula

C11H9ClF3NO2

Molecular Weight

279.64 g/mol

IUPAC Name

3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl chloride

InChI

InChI=1S/C11H9ClF3NO2/c12-9(17)8(16-10(18)11(13,14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,16,18)

InChI Key

DGZGLNWULKPHST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

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